Norepinephrine Uptake Inhibition: Tertiary Dimethylamine vs. Secondary Methylamine Tricyclic Potency Deficit
In a systematic structure-activity study of protriptyline and desmethylimipramine analogs, the tertiary dimethylamine tricyclic derivatives—the structural class to which dimethylprotriptyline belongs—were found to be considerably less potent inhibitors of norepinephrine uptake than the corresponding secondary methylamine tricyclic compounds (e.g., protriptyline) [1]. This potency deficit was observed across both rat cortical synaptosome and rabbit aortic adrenergic nerve preparations [1]. Importantly, this secondary-amine superiority was specific to the tricyclic scaffold; the same advantage did not hold for diphenyl or monophenyl analogs, indicating a three-dimensional structural requirement for the single N-methyl group that the trimethylammonium cation cannot fulfill [1]. For researchers requiring a precisely attenuated NET inhibition profile, dimethylprotriptyline offers a mechanistically distinct alternative to protriptyline.
| Evidence Dimension | Norepinephrine uptake inhibition potency (relative rank order) |
|---|---|
| Target Compound Data | Tertiary dimethylamine tricyclic derivatives (including dimethylprotriptyline): considerably lower potency than secondary methylamine analogs [1] |
| Comparator Or Baseline | Secondary methylamine tricyclic derivatives (e.g., protriptyline): highest potency in the series [1] |
| Quantified Difference | Qualitative statement of considerably greater potency for secondary amines; exact IC50 fold-difference for dimethylprotriptyline vs. protriptyline not reported in the abstract; quantitative data expected in the full paper (JPET 191:418-430) [1] |
| Conditions | Rat cortical synaptosomes and rabbit aortic adrenergic nerve preparations; norepinephrine uptake assay [1] |
Why This Matters
This evidence defines dimethylprotriptyline's place on the TCA potency spectrum, enabling researchers to select a compound with deliberately attenuated NET inhibition for SAR studies where complete transporter blockade is undesirable.
- [1] Maxwell RA, Ferris RM, Burcsu J, Woodward EC, Tang D, Williard K. The phenyl rings of tricyclic antidepressants and related compounds as determinants of the potency of inhibition of the amine pumps in adrenergic neurons of the rabbit aorta and in rat cortical synaptosomes. Journal of Pharmacology and Experimental Therapeutics. 1975;191(3):418-430. View Source
